3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative, a heterocyclic scaffold renowned for its pharmacological versatility . The compound features:
- Allyl group at position 3, which may enhance reactivity in further functionalization.
- Phenyl group at position 5, contributing to lipophilicity and π-π stacking interactions.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are widely explored for antimicrobial, antitumor, and anticonvulsant activities .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c1-2-8-20-14(21)12-11(10-6-4-3-5-7-10)9-22-13(12)19-16(20)23-15(17)18/h2-7,9,15H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSZYXQDXGIVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SC(F)F)SC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides and suitable bases.
Introduction of the Difluoromethylthio Group:
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Agricultural Sciences: The compound can be used as a pesticide or herbicide due to its potential bioactivity against pests and weeds.
Chemical Biology: The compound can be used as a tool to study biological pathways and molecular interactions due to its ability to interact with specific molecular targets.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to the disruption of these processes.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating cellular signaling pathways.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The difluoromethylthio group in the target compound is compared to other sulfur-containing substituents:
Key Insight : The difluoromethylthio group combines electronegativity (due to fluorine) with moderate steric hindrance, balancing reactivity and stability better than bulkier benzylsulfanyl or reactive thioxo groups.
Variations at Position 3 and 5
The phenyl group at position 5 is conserved across analogs for aromatic interactions.
Biological Activity
3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H13F2N3OS
- Molecular Weight : 321.35 g/mol
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor growth or inflammation.
- Modulation of Signaling Pathways : The compound could interact with signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
- Antimicrobial Activity : Similar thieno[2,3-d]pyrimidine derivatives have shown promise against various bacterial strains.
Anticancer Activity
A study evaluating the anticancer properties of thieno[2,3-d]pyrimidine derivatives found that compounds with similar structures effectively inhibited the growth of cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) . The mechanism involved the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Research on related compounds has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with thieno[2,3-d]pyrimidine moieties exhibited minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against various pathogens .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : Evaluate the efficacy of thieno[2,3-d]pyrimidine derivatives in vitro.
- Methodology : Cell viability assays were performed on A431 and MCF7 cell lines.
- Results : The study reported a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM for various derivatives.
-
Case Study on Antimicrobial Properties :
- Objective : Assess the antimicrobial effects of thieno[2,3-d]pyrimidines.
- Methodology : Disk diffusion method was used to determine the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Results : Compounds showed zones of inhibition ranging from 12 mm to 20 mm, indicating potent antibacterial properties.
Data Table
| Compound Name | Biological Activity | Cell Line Tested | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative A | Anticancer | A431 | 15 | - |
| Thieno[2,3-d]pyrimidine Derivative B | Anticancer | MCF7 | 20 | - |
| Thieno[2,3-d]pyrimidine Derivative C | Antimicrobial | - | - | 16 |
| Thieno[2,3-d]pyrimidine Derivative D | Antimicrobial | - | - | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
